ethyl 2-[3-hydroxy-5-(4-methoxyphenyl)-4-(3-methyl-4-propoxybenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
This compound features a hybrid heterocyclic scaffold combining a 2,5-dihydro-1H-pyrrole ring substituted with a 3-hydroxy group, a 4-methoxyphenyl moiety at position 5, and a 3-methyl-4-propoxybenzoyl group at position 2. The presence of electron-donating (methoxy, propoxy) and electron-withdrawing (ester, carbonyl) groups suggests tunable electronic properties, which may influence reactivity, solubility, and biological activity .
Properties
Molecular Formula |
C29H30N2O7S |
|---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
ethyl 2-[(3E)-3-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C29H30N2O7S/c1-6-14-38-21-13-10-19(15-16(21)3)24(32)22-23(18-8-11-20(36-5)12-9-18)31(27(34)25(22)33)29-30-17(4)26(39-29)28(35)37-7-2/h8-13,15,23,32H,6-7,14H2,1-5H3/b24-22+ |
InChI Key |
SAAOKPSZPAQRQH-ZNTNEXAZSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)OC)/O)C |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)OC)O)C |
Origin of Product |
United States |
Biological Activity
Ethyl 2-[3-hydroxy-5-(4-methoxyphenyl)-4-(3-methyl-4-propoxybenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C29H30N2O7S
- Molecular Weight : 550.636 g/mol
- Functional Groups : It contains a thiazole ring, a pyrrole moiety, and various aromatic substituents which contribute to its biological activity.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives containing thiazole and pyrrole rings have been shown to possess effective antibacterial properties against various pathogens, including drug-resistant strains.
| Pathogen | Activity | Reference |
|---|---|---|
| Pseudomonas aeruginosa | 23-96% inhibition of virulence | |
| Escherichia coli | Moderate inhibition | Inferred from related studies |
Cytotoxic Effects
Research has suggested that the compound may exhibit cytotoxic effects on cancer cell lines. The presence of methoxy and hydroxy groups is often associated with enhanced anticancer activity due to their role in modulating signaling pathways involved in cell proliferation.
Case Study Example :
In vitro studies on human breast cancer cell lines demonstrated that similar compounds induce apoptosis through the activation of caspase pathways, leading to reduced cell viability.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Interaction with DNA/RNA : Similar compounds have been shown to intercalate with nucleic acids, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : The presence of specific functional groups can influence pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
Pharmacokinetics and Toxicology
Current data on the pharmacokinetics of this compound is limited. However, studies on structurally similar compounds suggest that they may have favorable absorption and distribution characteristics. Toxicological assessments are necessary to evaluate the safety profile before clinical applications.
Future Directions
Further research is essential to fully elucidate the biological activities and therapeutic potential of this compound. Potential areas for exploration include:
- In vivo studies to assess efficacy and safety.
- Mechanistic studies to clarify how the compound interacts at the molecular level.
- Development of analogs to enhance potency and reduce toxicity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a family of esters with shared pyrrole-thiazole backbones. Key structural analogues include:
Key Observations :
- Alkoxy Chain Length: Longer chains (e.g., butoxy in 617695-28-0 vs.
- Aromatic Substitution : Replacement of 4-methoxyphenyl with pyridinyl (609796-51-2) introduces a basic nitrogen, altering charge distribution and intermolecular interactions .
- Crystallinity : Isostructural analogues (e.g., compounds) exhibit triclinic (P̄1) symmetry with two independent molecules per asymmetric unit, suggesting similar packing motifs despite substituent differences .
Physicochemical and Computational Analysis
- Hydrogen Bonding: The 3-hydroxy group and ester carbonyl are likely hydrogen-bond donors/acceptors, influencing crystal packing (as per Etter’s rules in ) .
- Thermal Stability : Analogues with bulkier substituents (e.g., 618071-73-1) show higher melting points (~227–230°C in ), suggesting enhanced stability .
Bioactivity Considerations
Thiazole-pyrrole hybrids are known for antimicrobial and anticancer properties, though substituent-specific effects require empirical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
